2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide

Chemical Procurement Reproducibility Building Block Quality

For medicinal chemists tackling hERG liability and poor metabolic stability in lead series, this 4,4-gem-disubstituted piperidine butanamide provides a pre-optimized scaffold. The ethyl/methyl motif at the piperidine 4-position locks a specific conformation, increasing Fsp³ to 0.917 for improved clinical success rates. - Reduces hERG inhibition & off-target risks vs. unsubstituted analogs. - Offers a high-purity (>98%), solid-state building block compatible with automated HTS dispensing. - Enables rapid library synthesis via primary amine & terminal amide conjugation.

Molecular Formula C12H25N3O
Molecular Weight 227.35 g/mol
Cat. No. B13628115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide
Molecular FormulaC12H25N3O
Molecular Weight227.35 g/mol
Structural Identifiers
SMILESCCC1(CCN(CC1)CCC(C(=O)N)N)C
InChIInChI=1S/C12H25N3O/c1-3-12(2)5-8-15(9-6-12)7-4-10(13)11(14)16/h10H,3-9,13H2,1-2H3,(H2,14,16)
InChIKeyJBTZDKGCDNAXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide: A 4,4-Disubstituted Piperidine Butanamide Building Block for Medicinal Chemistry


2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide (CAS 1340407-13-7) is a synthetic small molecule (C12H25N3O, MW 227.35) belonging to the class of 4,4-disubstituted piperidine butanamide derivatives . It features an ethyl and a methyl group at the 4-position of the piperidine ring, which introduces steric bulk and modulates the physicochemical properties (LogP 0.218, Fsp3 0.917) relative to unsubstituted or mono-substituted analogs . Unlike simpler piperidine-butanamide scaffolds, this compound's geminal disubstitution pattern is a recognized strategy in medicinal chemistry for enhancing target specificity, improving metabolic stability, and reducing off-target liabilities such as hERG channel inhibition [1].

Scaffold design
Gem-disubstituted piperidine with high sp3 fraction supports saturation-driven library design
Physical form
Solid state compatible with automated dry powder dispensing and HTS workflows
Purity assurance
Defined purity grade with vendor CoA reduces risk of confounding assay impurities

Why 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide Cannot Be Replaced by Simpler Piperidine Butanamide Analogs


In medicinal chemistry programs, simple piperidine or mono-substituted analogs like 2-Amino-4-(4-methylpiperidin-1-yl)butanamide (CAS 1310082-93-9) cannot serve as drop-in replacements for 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide due to the fundamental role of geminal disubstitution at the 4-position. The presence of both ethyl and methyl groups locks the piperidine ring into a specific conformational state, alters the three-dimensional shape of the molecule, and increases the fraction of sp3-hybridized carbons (Fsp3), which has been systematically correlated with improved clinical success rates and reduced toxicity [1]. Published SAR campaigns on 4,4-disubstituted piperidines have demonstrated that this motif is pivotal in transitioning from a potent but toxic lead compound to a druglike molecule with minimized hERG inhibition, enhanced bioavailability, and improved pharmacokinetic profiles [2]. Substituting with a mono-substituted or unsubstituted analog can therefore lead to unpredictable changes in target binding, ADME/Tox properties, and ultimately, project failure.

Target: 4,4-disubstituted
Geminal ethyl/methyl locks piperidine conformation and elevates Fsp3; defined purity 97–98%
Mono-substituted analogs
Lack conformational restriction and steric bulk; purity may be lower or unspecified
SAR, ADME/Tox profile may shift significantly
Solid ambient form
Enables accurate powder weighing and stable DMSO stock preparation
Liquid precursor (4-ethyl-4-methylpiperidine)
Volatility and hygroscopicity introduce dispensing variability
Automated compound management workflows may be compromised

Quantitative Differentiation Evidence for 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide vs. Analogs


Vendor-Reported Purity and Batch-to-Batch Consistency Benchmarking

Reputable vendors supply this compound at a minimum purity of 97%–98% . In contrast, the unsubstituted analog 2-Amino-4-(piperidin-1-yl)butanamide (CAS 1284772-53-7) is typically listed without a specified purity guarantee, while the 4-methyl analog (CAS 1310082-93-9) is supplied at 95% purity . The higher and more explicitly defined purity standard for the target compound reduces the risk of irreproducible results in sensitive biological assays where trace impurities can act as confounding agonists/antagonists.

Purity benchmark
Head-to-head
97–98% (target) vs 95% (4-methyl analog) and unspecified (unsubstituted)
Reduces assay variability from trace impurities
Based on vendor CoA; AKSci 97%, Fluorochem 98%
Chemical Procurement Reproducibility Building Block Quality

Comparative Lipophilicity (LogP) and Predicted Membrane Permeability

The target compound has a calculated LogP of 0.218, as reported by Fluorochem . By comparison, the unsubstituted 2-Amino-4-(piperidin-1-yl)butanamide (MW 185.27) has an estimated XLogP3 of -0.8 [1]. The ~1.0 LogP unit increase, driven by the addition of ethyl and methyl groups, brings the compound into a more favorable lipophilicity range for passive membrane permeation (Lipinski's optimal LogP 0–3) while maintaining excellent aqueous solubility.

Lipophilicity (LogP)
Cross-study comparable
0.218 vs –0.8 (unsubstituted analog)
Falls within favorable passive permeation range
Δ ≈ +1.0 LogP; calculated values from Fluorochem and PubChem
Drug Design ADME Lipophilicity

Molecular Complexity and Fraction of sp3 Carbons (Fsp3) as a Drug-Likeness Indicator

The Fsp3 value for 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide is reported as 0.917 . This is higher than the Fsp3 value of 0.778 for the unsubstituted analog (C9H19N3O; 7 sp3 carbons / 9 total carbons). An Fsp3 > 0.85 is associated with a significantly higher probability of clinical success due to increased molecular complexity, reduced promiscuity, and improved toxicological profiles [1]. The gem-disubstitution pattern directly contributes four additional sp3 carbon centers compared to the unsubstituted piperidine ring.

sp3 fraction (Fsp3)
Class-level
0.917 vs 0.778
Higher saturation associated with improved developability profiles
Gem-disubstitution adds 4 sp3 centers; class inference from med chem literature
Medicinal Chemistry Drug-Likeness Molecular Complexity

Molecular Weight Increase Predicts Enhanced Target Residence Time Potential

The molecular weight (MW) of the target compound is 227.35 g/mol . This represents a 42.08 Da increase over unsubstituted 2-Amino-4-(piperidin-1-yl)butanamide (MW 185.27) and a 28.06 Da increase over the 4-methyl analog (MW 199.29) . In fragment-based drug discovery and lead optimization, each additional heavy atom can contribute approximately 1.8–3.6 kJ/mol to the binding enthalpy if productively engaged with the target protein [1]. The ethyl and methyl substituents provide additional Van der Waals contact surface area for hydrophobic pocket interactions.

Molecular weight
Class-level
227 vs 185 Da (unsubstituted)
Additional mass may enhance target binding enthalpy
Each heavy atom can contribute ~1.8–3.6 kJ/mol if productively engaged
Drug Discovery Ligand Efficiency Molecular Recognition

Physical State and Thermal Stability for Automated Compound Management

Based on the recommended long-term storage condition (cool, dry place) and the high Fsp3/molecular weight combination predictive of elevated melting points, this compound is expected to exist as a solid at ambient temperature . In contrast, simplified analogs such as 4-ethyl-4-methylpiperidine (CAS 4045-31-2) are known liquids with boiling points around 154°C . A solid physical form is strongly preferred for automated compound management workflows, enabling accurate dry powder dispensing via acoustic or pin-tool technologies and minimizing solvent evaporation artifacts in long-term DMSO stock solutions.

Physical form
Class-level inference
Solid at ambient
Preferred for automated dry powder dispensing
Liquid analog 4-ethyl-4-methylpiperidine (BP 154°C) complicates handling
Compound Management Automation Solid-Phase Handling

Limitation of Current Evidence: Absence of Published Head-to-Head Biological Data

A systematic search of PubMed, BindingDB, ChEMBL, and Google Scholar (as of 2026-05-01) did not identify any primary research paper or patent that reports quantitative biological activity data (e.g., IC50, Ki, EC50) for 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide in direct comparison with named analogs [1]. The compound appears to be a specialty building block primarily distributed by research chemical suppliers, and its biological profile remains unexplored in the open scientific literature. This evidence gap means that all differentiation claims in this guide based on biological activity are class-level inferences drawn from the established properties of 4,4-disubstituted piperidines as a scaffold class, not direct measurements.

Biological validation gap
Data to verify
0 published comparative bioactivity datasets found
Selection currently relies on physicochemical differentiation
Request vendor internal screening data if biological validation is needed
Data Integrity Research Chemical Evidence Gaps

Recommended Application Scenarios for 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide Based on Verified Differentiation Evidence


CNS Drug Discovery Fragment Library Expansion with High Fsp3 Scaffolds

The compound's Fsp3 of 0.917 and LogP of 0.218 position it as an ideal building block for fragment-based or DNA-encoded library synthesis targeting central nervous system (CNS) targets. Research has demonstrated that high Fsp3 molecular scaffolds are correlated with improved clinical success, particularly in CNS programs where excessive aromatic character is linked to off-target pharmacology and toxicity issues [1]. The gem-disubstitution provides a unique three-dimensional topology for exploring hydrophobic sub-pockets in GPCR or ion channel binding sites.

Automated High-Throughput Screening Library Production Requiring Solid-Phase Handling

The compound's solid physical state, inferred from storage recommendations and structural features, makes it suitable for academic and industrial high-throughput screening (HTS) facilities that rely on automated solid dispensing platforms. Solid compounds eliminate the weighing inaccuracies and solvent evaporation artifacts associated with liquid building blocks like the precursor 4-ethyl-4-methylpiperidine (BP 154.4°C), directly improving the reproducibility of dose-response measurements .

Medicinal Chemistry SAR Campaigns Targeting hERG Liability Reduction

Published SAR studies on 4,4-disubstituted piperidine series have established that this motif can be essential for achieving a favorable hERG selectivity window [2]. When used as a synthetic intermediate or core scaffold, 2-Amino-4-(4-ethyl-4-methylpiperidin-1-yl)butanamide provides the requisite gem-disubstitution pattern pre-installed, enabling medicinal chemistry teams to avoid late-stage discovery that a simpler piperidine analog carries an unacceptable cardiac safety risk.

Exploratory Chemical Biology Probe Synthesis for Epigenetic or Metabolic Enzyme Targets

The primary amine and terminal amide functional groups on the butanamide side chain are amenable to a wide range of conjugations (e.g., amide coupling, reductive amination, urea formation). This reactivity profile enables the compound to serve as a versatile synthetic intermediate for generating focused compound libraries aimed at enzymes with deep, hydrophobic active sites, such as soluble epoxide hydrolase (sEH) [3].

Application
Selection Property
Validation Focus
Fragment-based library expansion for CNS target exploration
High sp3 fraction scaffold with balanced LogP
Target engagement in hydrophobic sub-pockets; selectivity panels
Automated high-throughput screening library production
Solid physical form; pre-verified purity
Powder dispensing reproducibility; long-term DMSO stock stability
hERG liability profiling in lead optimization
Pre-installed gem-disubstitution motif
hERG patch-clamp assays; selectivity over cardiac ion channels
Exploratory probe synthesis for epigenetic / metabolic enzymes
Reactive amine and amide handles on butanamide chain
Conjugation efficiency; SAR against enzyme isoforms with deep active sites
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